

# Comparative Efficacy of Novel Immunotherapies: Sabatolimab (MBG453) and BMS-986453 in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | MS453    |           |  |  |
| Cat. No.:            | B1150128 | Get Quote |  |  |

A Guide for Researchers and Drug Development Professionals

Note on Nomenclature: The initial query for "MS453" likely contains a typographical error. This guide provides a comparative overview of two distinct investigational therapies with similar designations: Sabatolimab (MBG453), a TIM-3 inhibitor, and BMS-986453, a dual-targeting CAR-T cell therapy.

This guide offers a detailed comparison of the efficacy, mechanisms of action, and experimental protocols for Sabatolimab (MBG453) and BMS-986453 in their respective target cancer subtypes. The information is intended for researchers, scientists, and professionals in the field of drug development to provide an objective overview supported by available clinical trial data.

## I. Sabatolimab (MBG453): A TIM-3 Inhibitor for Myeloid Malignancies

Sabatolimab is a high-affinity, humanized monoclonal antibody that targets the T-cell immunoglobulin and mucin domain-3 (TIM-3), an immune checkpoint receptor.[1][2] TIM-3 is expressed on various immune cells, including exhausted T cells, as well as on leukemic stem cells and blasts in myeloid malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3][4] By blocking TIM-3, Sabatolimab aims to restore anti-tumor immunity and directly target cancer cells.[5][6]



### Efficacy in Higher-Risk Myelodysplastic Syndromes (HR-MDS) and Acute Myeloid Leukemia (AML)

Clinical trial data for Sabatolimab, primarily from a Phase Ib study (NCT03066648), has shown promising results in combination with hypomethylating agents (HMAs) such as decitabine or azacitidine.

Table 1: Efficacy of Sabatolimab + Hypomethylating Agents in HR-MDS and AML

| Cancer<br>Subtype                    | Treatment<br>Arm             | Overall<br>Response<br>Rate (ORR) | Complete<br>Remission<br>(CR) | Median Duration of Response (DOR) | Reference |
|--------------------------------------|------------------------------|-----------------------------------|-------------------------------|-----------------------------------|-----------|
| vHR/HR-<br>MDS                       | Sabatolimab<br>+ HMA         | 56.9%                             | -                             | 16.0 months                       | [7]       |
| (CR in this cohort: 21.5 months DOR) |                              |                                   |                               |                                   |           |
| Newly<br>Diagnosed<br>AML            | Sabatolimab<br>+ HMA         | 40.0%                             | -                             | 12.6 months                       | [7]       |
| HR-MDS                               | Sabatolimab<br>+ Decitabine  | 61%                               | -                             | -                                 | [4]       |
| HR-MDS                               | Sabatolimab<br>+ Azacitidine | 57%                               | -                             | -                                 | [4]       |
| Newly<br>Diagnosed<br>AML            | Sabatolimab<br>+ Decitabine  | 47%                               | -                             | -                                 | [4]       |
| Newly<br>Diagnosed<br>AML            | Sabatolimab<br>+ Azacitidine | 29%                               | -                             | -                                 | [4]       |



#### Comparison with Standard of Care in Higher-Risk MDS

The current standard of care for patients with higher-risk MDS who are not eligible for stem cell transplantation is treatment with hypomethylating agents like azacitidine.[8][9][10] Azacitidine monotherapy has shown an overall response rate of around 30%.[11] Other treatment options being explored include combinations with venetoclax or magrolimab.[11][12] Sabatolimab in combination with HMAs demonstrates a higher overall response rate in clinical studies compared to historical data for HMA monotherapy.

#### **Mechanism of Action: TIM-3 Signaling Pathway**

Sabatolimab's mechanism of action is centered on the blockade of the TIM-3 pathway.[13] TIM-3, when engaged by its ligands such as galectin-9, suppresses the activity of T cells and other immune cells, leading to immune exhaustion.[14] By inhibiting this interaction, Sabatolimab is designed to restore the function of these immune cells, enabling them to recognize and attack cancer cells.[1][5] Furthermore, as TIM-3 is also expressed on leukemic blasts, Sabatolimab may have a direct anti-leukemic effect.[2][15]





Click to download full resolution via product page

Sabatolimab blocks the TIM-3 pathway to restore immune function.

#### **Experimental Protocols**

Detailed, proprietary experimental protocols for clinical trials are not fully available in the public domain. However, based on published study designs (e.g., NCT03066648), the general methodology can be outlined.

Phase Ib Study of Sabatolimab with HMAs (NCT03066648) - General Protocol Overview:



- Patient Population: Adults with newly diagnosed or relapsed/refractory AML, or high/very high-risk MDS.[3]
- Treatment Regimen: Sabatolimab administered intravenously in combination with either decitabine or azacitidine. Dosing schedules for Sabatolimab have been explored at 400 mg every two weeks and 800 mg every four weeks.[15]
- Primary Objectives: To assess the safety and tolerability of the combination therapy.[7]
- Secondary Objectives: To evaluate the preliminary efficacy, including overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).[7]
- Key Assessments:
  - Safety: Monitoring of adverse events.
  - Efficacy: Bone marrow aspirates and biopsies to assess blast percentage and morphology.
     Response assessment based on established criteria for AML and MDS.
  - Pharmacokinetics: Measurement of Sabatolimab concentrations in the blood.
  - Biomarker Analysis: Assessment of TIM-3 expression on immune and leukemic cells.

# II. BMS-986453: A Dual-Targeting CAR-T Cell Therapy for Multiple Myeloma

BMS-986453 is an investigational chimeric antigen receptor (CAR) T-cell therapy that is engineered to target two distinct antigens present on multiple myeloma cells: B-cell maturation antigen (BCMA) and G-protein coupled receptor family C group 5 member D (GPRC5D).[16] [17] This dual-targeting approach is designed to overcome antigen escape, a potential mechanism of resistance to single-target therapies.[18]

### Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)

BMS-986453 is currently being evaluated in a Phase 1 clinical trial (NCT06153251) for patients with relapsed and/or refractory multiple myeloma.[19][20] As this is an early-phase study,



comprehensive efficacy data is not yet publicly available. The primary goal of this study is to determine the recommended dose and assess the safety of the therapy.

### Comparison with Standard of Care and Other Novel Therapies in RRMM

The treatment landscape for RRMM is rapidly evolving and includes proteasome inhibitors, immunomodulatory drugs, monoclonal antibodies, and other CAR-T cell therapies targeting BCMA.[21][22][23] More recently, therapies targeting GPRC5D, such as the bispecific antibody talquetamab, have also become available.[24] The dual-targeting strategy of BMS-986453 offers a potential advantage over single-antigen targeted therapies by addressing tumor heterogeneity and the potential for antigen loss.[25]

Table 2: Comparison of Therapeutic Approaches in Relapsed/Refractory Multiple Myeloma



| Therapeutic<br>Agent/Class                                                | Target(s)          | General Efficacy                                                              | Key<br>Considerations                                           |
|---------------------------------------------------------------------------|--------------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------|
| BMS-986453                                                                | BCMA and GPRC5D    | Under investigation in Phase 1 trials.[26][27]                                | Dual-targeting may prevent antigen escape.                      |
| BCMA CAR-T<br>Therapies                                                   | ВСМА               | High response rates in heavily pre-treated patients.                          | Potential for relapse, sometimes with BCMA-negative disease.    |
| GPRC5D-targeted<br>therapies (e.g.,<br>Talquetamab)                       | GPRC5D             | Effective in patients with and without prior BCMA-targeted therapy.[24]       | Different toxicity profile compared to BCMA-targeted therapies. |
| Proteasome Inhibitors<br>(e.g., Bortezomib)                               | Proteasome         | A cornerstone of myeloma treatment. [23][28]                                  | Can be combined with other agents.                              |
| Immunomodulatory Drugs (e.g., Lenalidomide)                               | Cereblon E3 ligase | Widely used in various stages of myeloma treatment.[29][30][31]               | Often used in combination regimens.                             |
| Anti-CD38 Monoclonal<br>Antibodies (e.g.,<br>Daratumumab)                 | CD38               | Effective as monotherapy and in combination.[28]                              | A standard of care in many settings.                            |
| Anti-BCMA Antibody-<br>Drug Conjugates<br>(e.g., Belantamab<br>mafodotin) | ВСМА               | An alternative for delivering a cytotoxic agent to myeloma cells.[32][33][34] | Ocular toxicity is a key side effect.                           |

### Mechanism of Action: Dual-Antigen Targeting CAR-T Cell Therapy

BMS-986453 is a cellular immunotherapy where a patient's own T cells are collected and genetically modified to express CARs that recognize both BCMA and GPRC5D on myeloma



cells.[20] These engineered T cells are then infused back into the patient, where they can identify and kill cancer cells that express either or both of these antigens.



BMS-986453 Dual-Targeting CAR-T Mechanism

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Paper: Efficacy and Safety of Sabatolimab (MBG453) in Combination with Hypomethylating Agents (HMAs) in Patients with Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS): Updated Results from a Phase 1b Study [ash.confex.com]
- 4. The STIMULUS Program: Clinical Trials Evaluating Sabatolimab (MBG453) Combination Therapy in Patients (Pts) with Higher-Risk Myelodysplastic Syndromes (HR-MDS) or Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 5. Characterization of sabatolimab, a novel immunotherapy with immuno-myeloid activity directed against TIM-3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Myelodysplastic syndrome Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. What is Sabatolimab used for? [synapse.patsnap.com]
- 14. The TIM3/Gal9 signaling pathway: An emerging target for cancer immunotherapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sabatolimab (MBG453) model-informed drug development for dose selection in patients with myelodysplastic syndrome/acute myeloid leukemia and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BMS-986453 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 17. Facebook [cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. mskcc.org [mskcc.org]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]



- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. Emerging GPRC5D-Targeted therapies for multiple myeloma: a comprehensive review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Efficacy and safety of chimeric antigen receptor T cells targeting BCMA and GPRC5D in relapsed or refractory multiple myeloma [frontiersin.org]
- 26. Facebook [cancer.gov]
- 27. bms.sparkcures.pro [bms.sparkcures.pro]
- 28. Daratumumab, lenalidomide, bortezomib, and dexamethasone for transplant-eligible newly diagnosed multiple myeloma: the GRIFFIN trial PMC [pmc.ncbi.nlm.nih.gov]
- 29. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]
- 30. A Phase II Study of Lenalidomide, Ixazomib, Dexamethasone, and Daratumumab in Transplant-Ineligible Patients with Newly Diagnosed Multiple Myeloma | Dana-Farber Cancer Institute [dana-farber.org]
- 31. Paper: Phase II Trial of Daratumumab, Bortezomib, Lenalidomide and Dexamethasone in High-Risk Smoldering Multiple Myeloma [ash.confex.com]
- 32. rarecancernews.com [rarecancernews.com]
- 33. ajmc.com [ajmc.com]
- 34. gsk.com [gsk.com]
- To cite this document: BenchChem. [Comparative Efficacy of Novel Immunotherapies: Sabatolimab (MBG453) and BMS-986453 in Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150128#ms453-efficacy-in-different-cancer-subtypes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com